Bromobenzyl cyanide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly sol in water; freely sol in alcohol, ether, acetone, chloroform, common organic solvents; sol in phosgene, chloropicrin, benzyl cyanide. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

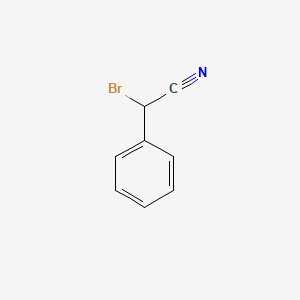

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-2-phenylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUHFBOUSHUEAQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50871146 | |

| Record name | Bromo(phenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow crystals; [CAMEO] Yellowish solid with an odor of soured fruit; mp = 29 deg C; [HSDB] Pure: Yellow to white solid; Impure: Oily brown liquid; [EPA OHM/TADS] | |

| Record name | Bromobenzyl cyanide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1456 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

242 °C @ 760 MM HG | |

| Record name | ALPHA-BROMOBENZYL CYANIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1982 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SLIGHTLY SOL IN WATER; FREELY SOL IN ALCOHOL, ETHER, ACETONE, CHLOROFORM, COMMON ORGANIC SOLVENTS; SOL IN PHOSGENE, CHLOROPICRIN, BENZYL CYANIDE | |

| Record name | ALPHA-BROMOBENZYL CYANIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1982 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.539 @ 29 °C/4 °C | |

| Record name | ALPHA-BROMOBENZYL CYANIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1982 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

6.8 (AIR= 1) | |

| Record name | ALPHA-BROMOBENZYL CYANIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1982 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00465 [mmHg], 0.012 MM HG @ 20 °C | |

| Record name | Bromobenzyl cyanide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1456 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ALPHA-BROMOBENZYL CYANIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1982 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

YELLOWISH CRYSTALS FROM DILUTE ALCOHOL | |

CAS No. |

5798-79-8 | |

| Record name | α-Bromobenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5798-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Bromobenzyl cyanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005798798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromo(phenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromo(phenyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOBENZYL CYANIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7JP1R2F6C6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALPHA-BROMOBENZYL CYANIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1982 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

77 °F, 29 °C | |

| Record name | Bromobenzyl cyanide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1456 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ALPHA-BROMOBENZYL CYANIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1982 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Bromobenzyl Cyanide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromobenzyl cyanide (C₈H₆BrN) is an organic compound that exists as several isomers, primarily 2-bromobenzyl cyanide (ortho), 3-bromobenzyl cyanide (meta), and 4-bromobenzyl cyanide (para). It is also commonly found as a mixture of these isomers.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with experimental protocols and key safety information. The compound is a lachrymator, meaning its vapors are irritating to the eyes and mucous membranes, and it has been used as a tear gas agent.[1][2] It is also a versatile reagent in organic synthesis for the production of dyes, perfumes, pesticides, and pharmaceuticals.[1][3]

Physical Properties

This compound is a colorless to pale yellow crystalline solid or an oily liquid, depending on the specific isomer and purity.[1][4][5] It is denser than water and is insoluble or only slightly soluble in water, but readily soluble in organic solvents like acetone, alcohol, ether, and chloroform.[1][3]

Table 1: Physical Properties of this compound Isomers

| Property | 2-Bromobenzyl Cyanide (ortho) | 3-Bromobenzyl Cyanide (meta) | 4-Bromobenzyl Cyanide (para) | α-Bromobenzyl Cyanide | Mixture of Isomers |

| CAS Number | 19472-74-3[6] | 31938-07-5[7] | 16532-79-9[8][9] | 5798-79-8[5][10] | - |

| Molecular Formula | C₈H₆BrN[11] | C₈H₆BrN[7] | C₈H₆BrN[8][9] | C₈H₆BrN[10][12] | C₈H₆BrN[1] |

| Molecular Weight | 196.04 g/mol [1] | 196.04 g/mol [7] | 196.04 g/mol [8] | 196.05 g/mol [12] | 196.04 g/mol [1] |

| Appearance | Liquid[1][2] | Pale yellow crystalline solid[1][2] | White to light brown solid/crystal[8][9] | Yellowish-white crystals | White to yellow solid or oily liquid[4] |

| Melting Point | 1 °C (34 °F) | 25 °C (77 °F)[1][2][4] | 47-50 °C (116.6-122 °F)[8][9] | 25.4 °C or 29 °C[10] | Varies with composition[1] |

| Boiling Point | 140-141 °C at 17 hPa | - | 116-118 °C at 3 mmHg[8] | 242 °C at 760 mmHg (decomposes)[1][10] | 242 °C at 760 mmHg[1] |

| Density | 1.51 g/mL at 25 °C[13] | - | 1.49 g/cm³[8] | 1.539 g/cm³ at 29 °C[1][10] | Denser than water[1][2] |

| Vapor Pressure | - | - | - | 0.00465 mmHg[1] or 0.012 mmHg at 20 °C[1] | - |

| Flash Point | 113 °C (235 °F) - closed cup | - | >110 °C (>230 °F)[8] or 152 °C (305.6 °F)[9] | 91.7 °C[10] | - |

| Solubility | Readily soluble in organic solvents[1] | Readily soluble in organic solvents[1] | Insoluble in water[9] | Slightly soluble in water; readily soluble in organic solvents[1][3][10] | Insoluble in water; readily soluble in organic solvents[1][2] |

Chemical Properties

This compound is a reactive compound with stability considerations. It is important to handle this chemical with appropriate safety precautions.

Stability and Reactivity:

-

Thermal Decomposition: It decomposes upon heating above 120°C.[1][3] During a fire, it can produce irritating and highly toxic gases, including nitrogen oxides, carbon monoxide, carbon dioxide, hydrogen bromide, and cyanide.[4][14]

-

Incompatibilities: It is incompatible with strong oxidizing agents and strong bases.[6][14] Mixing with strong oxidizing acids can lead to extremely violent reactions.[2][6]

-

Polymerization: Bromobenzyl cyanides may polymerize in the presence of metals and some metal compounds.[2][6] It is also corrosive to many metals.[1][3]

-

Hydrolysis: It is hydrolyzed in both aqueous acid and base to yield carboxylic acids or their salts.[2][6] Combination with bases can also produce hydrogen cyanide.[2][6]

-

Reactions with Reducing Agents: It can react vigorously with reducing agents.[2][6]

Chemical Reactivity Profile

Caption: Chemical reactivity of this compound.

Spectral Data

Table 2: Spectral Information for this compound

| Spectrum Type | Isomer | Wavelength / Shift | Reference |

| UV (Hexane) | Mixture of isomers | Max absorption at 235 nm (log E = 3.8) | [1] |

| ¹H NMR | 2-Bromobenzyl cyanide | Data available | [11] |

| ¹³C NMR | 2-Bromobenzyl cyanide | Data available | [11] |

| Mass Spec (GC-MS) | Mixture of isomers | Data available | [1] |

| Mass Spec (GC-MS) | 2-Bromobenzyl cyanide | Top Peak m/z: 116, 2nd Highest m/z: 89, 3rd Highest m/z: 197 | [11] |

| IR | Mixture of isomers | Vapor phase data available | [1] |

| IR | 2-Bromobenzyl cyanide | Data available | [15] |

Experimental Protocols

Synthesis of this compound

A common industrial preparation involves a three-step process starting from toluene.[1][12]

Synthesis Workflow

Caption: Synthesis of this compound from toluene.

Step 1: Synthesis of Benzyl Cyanide from Benzyl Bromide

-

To a round bottom flask equipped with a reflux condenser, add 60 g of benzyl bromide, 27 g of potassium cyanide, 45 g of ethyl alcohol, and 25 g of water.

-

Reflux the reaction mixture for 4 hours.

-

After cooling, extract the mixture with ether.

-

Separate the ether extract and dry it over calcium chloride.

-

Distill off the ether.

-

Distill the remaining liquid, collecting the fraction that passes over between 210°C and 240°C.

-

A subsequent distillation, collecting the fraction boiling between 228°C and 233°C, yields approximately 36 g of benzyl cyanide.

Step 2: Bromination of Benzyl Cyanide

-

Place 36 g of benzyl cyanide in a round bottom flask fitted with a reflux condenser and a dropping funnel. The top of the condenser should be connected to a flask containing water to absorb the hydrobromic acid that evolves.

-

Heat the benzyl cyanide to 120°C.

-

Slowly add 60 g of bromine from the dropping funnel over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to cool.

-

Wash the crude this compound with a 5% sodium carbonate solution.

-

Extract the product with ether and dry the extract with calcium chloride.

-

Filter the solution and remove the ether by distillation.

-

The residue can then be purified by steam distillation or distillation at reduced pressure (25 mmHg). The product, this compound, is obtained as yellowish-white crystals.

Biological and Toxicological Information

Metabolism: this compound is metabolized in the body into bromobenzoic acid and thiocyanate. This likely occurs via hydroxylation to mandelonitrile. A minor metabolic pathway involves the hydrolysis of the cyanide group to form bromophenylacetic acid.[1]

Toxicity and Safety:

-

Exposure Routes: Occupational exposure can occur through inhalation and dermal contact.[3]

-

Health Effects: It is a lachrymator and causes severe irritation to the eyes, skin, and respiratory system.[3][4] Contact can cause severe skin burns.[4] Acute exposure through ingestion or inhalation can lead to serious health consequences including coma, seizures, and cardiovascular effects.[3] High exposure may result in fatal cyanide poisoning, with symptoms such as headache, weakness, difficulty breathing, convulsions, and ultimately death.[4]

-

Personal Protective Equipment (PPE): Due to its hazardous nature, appropriate PPE, including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[8] Work should be conducted in a well-ventilated area or under a fume hood.[14]

This guide is intended for informational purposes for professionals in research and development. Always consult the relevant Safety Data Sheet (SDS) before handling this compound and adhere to all institutional and regulatory safety protocols.

References

- 1. This compound | C8H6BrN | CID 22044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. BROMOBENZYL CYANIDES | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. toxno.com.au [toxno.com.au]

- 4. nj.gov [nj.gov]

- 5. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 6. Page loading... [guidechem.com]

- 7. chemscene.com [chemscene.com]

- 8. chembk.com [chembk.com]

- 9. fishersci.com [fishersci.com]

- 10. Cas 5798-79-8,this compound | lookchem [lookchem.com]

- 11. 2-Bromobenzyl cyanide | C8H6BrN | CID 29625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. 2-Bromobenzyl cyanide | 19472-74-3 [chemicalbook.com]

- 14. 4-Bromobenzyl cyanide(16532-79-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 15. 2-Bromobenzyl cyanide(19472-74-3) IR Spectrum [m.chemicalbook.com]

Bromobenzyl cyanide CAS number and molecular structure

An In-depth Technical Guide to Bromobenzyl Cyanide

Abstract: This document provides a comprehensive technical overview of this compound (BBC), a potent lachrymatory agent. It covers the chemical's molecular structure, isomers, physicochemical properties, synthesis protocols, applications, and toxicological profile. The information is intended for researchers, scientists, and professionals in drug development and chemical safety, presenting quantitative data in structured tables and detailing experimental methodologies. Visual diagrams of the synthesis workflows are provided to illustrate the chemical processes.

Chemical Identification and Molecular Structure

This compound, with the molecular formula C₈H₆BrN, is an organobromide compound.[1] It is structurally composed of a benzene ring substituted with a cyanomethyl group that is also bonded to a bromine atom. The position of the bromine atom on the benzyl group gives rise to different isomers. The most common form is α-bromobenzyl cyanide, where the bromine is attached to the methylene carbon. Positional isomers also exist where the bromine is attached to the benzene ring.

The compound is also known by various synonyms, including Bromo(phenyl)acetonitrile, α-Bromobenzeneacetonitrile, and the military designation CA (Camite).[1][2] It was developed as a chemical warfare tear gas agent.[2]

Table 1: Isomers and CAS Numbers of this compound

| Isomer/Compound Name | Molecular Formula | CAS Number | Notes |

| α-Bromobenzyl Cyanide | C₈H₆BrN | 5798-79-8 | The most common lachrymatory agent form.[3][4] |

| 2-Bromobenzyl Cyanide (ortho) | C₈H₆BrN | 19472-74-3 | Bromine is at position 2 on the phenyl ring.[5][6] |

| 3-Bromobenzyl Cyanide (meta) | C₈H₆BrN | 31938-07-5 | Bromine is at position 3 on the phenyl ring.[7] |

| 4-Bromobenzyl Cyanide (para) | C₈H₆BrN | 16532-79-9 | Bromine is at position 4 on the phenyl ring.[8] |

Physicochemical Properties

This compound's physical state varies depending on the isomer, ranging from a liquid to a crystalline solid at room temperature.[2] It is generally denser than water and insoluble or only slightly soluble in water, but readily soluble in organic solvents.[1][2] The vapors are highly irritating to the eyes and mucous membranes, a property that led to its use as a tear gas.[2]

Table 2: Physicochemical Data of this compound Isomers

| Property | α-Bromobenzyl Cyanide | 2-Bromobenzyl Cyanide | 3-Bromobenzyl Cyanide | 4-Bromobenzyl Cyanide |

| Molecular Weight | 196.04 g/mol [1] | 196.04 g/mol [5] | 196.04 g/mol [7] | 196.05 g/mol [8] |

| Physical State | White to yellow solid, oily liquid >25°C[3] | Liquid[2] | Pale yellow crystalline solid[2] | White to light brown solid[8][9] |

| Melting Point | 25.4 °C | 1 °C[5][10] | 25 °C (77 °F)[2] | 47 - 49 °C[9] |

| Boiling Point | 242 °C (decomposes) | 140 °C (at 13 mmHg)[5] | Not available | Not available |

| Density | Not available | 1.51 g/mL (at 25 °C)[5] | Not available | Not available |

| Flash Point | Not available | >110 °C[5] | Not available | 152 °C[9] |

Synthesis and Manufacturing

The industrial preparation of this compound typically involves a three-step process starting from toluene.[1][11] A common laboratory-scale synthesis involves the direct bromination of benzyl cyanide.

General Industrial Synthesis Workflow

The industrial synthesis pathway is as follows:

-

Chlorination of Toluene: Toluene is chlorinated to produce benzyl chloride.

-

Cyanation of Benzyl Chloride: Benzyl chloride is reacted with sodium cyanide, typically in an alcoholic solution, to form benzyl cyanide.[1][11]

-

Bromination of Benzyl Cyanide: Benzyl cyanide is then brominated, often using bromine vapor in the presence of sunlight, to yield the final product, this compound.[1][11]

Caption: Industrial synthesis workflow for this compound.

Experimental Protocol: Laboratory Synthesis of α-Bromobenzyl Cyanide

This protocol details the synthesis from benzyl cyanide, a common laboratory procedure.

Materials:

-

Benzyl cyanide (36 g)

-

Bromine (60 g)

-

5% Sodium carbonate solution

-

Ether

-

Anhydrous calcium chloride

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Place 36 g of benzyl cyanide into a round-bottom flask fitted with a reflux condenser and a dropping funnel.

-

Connect the top of the condenser to a gas trap (e.g., a flask with water) to absorb the hydrobromic acid (HBr) gas evolved during the reaction.

-

Heat the benzyl cyanide to 120°C.

-

Slowly add 60 g of bromine from the dropping funnel over a period of 30 minutes while maintaining the temperature.

-

After the addition is complete, allow the reaction mixture to cool to room temperature.

-

Wash the crude product with a 5% sodium carbonate solution to neutralize any remaining acid.

-

Extract the this compound from the aqueous layer using ether.

-

Dry the ether extract over anhydrous calcium chloride.

-

Filter the solution to remove the drying agent.

-

Remove the ether by distillation.

-

Purify the resulting residue by distillation under reduced pressure (e.g., at 25 mmHg) or by steam distillation. The final product is yellowish-white crystals.

Caption: Experimental workflow for laboratory synthesis.

Applications

This compound's primary application has been in warfare and law enforcement as a lachrymatory agent, or tear gas.[1] It was introduced during World War I and was noted for its high potency and persistence.[4] While considered largely obsolete, its derivatives are related to benzyl cyanide, a precursor used in the organic synthesis of various commercial products, including:

-

Dyes

-

Perfumes

-

Pesticides

-

Pharmaceuticals, particularly as a precursor for some penicillins.[1]

Toxicology and Safety

This compound is a hazardous and highly irritating substance.[1] Exposure can occur through inhalation of its vapors or through skin contact.[3]

-

Acute Effects: It acts powerfully on the mucous membranes, causing extreme eye irritation and heavy lachrymation (tearing).[1] Inhalation can irritate the nose and throat, leading to coughing, difficult breathing, and nausea.[3] Direct contact can cause severe skin irritation or burns.[3]

-

High-Level Exposure: High concentrations can be extremely harmful and may lead to fatal cyanide poisoning. Symptoms of severe exposure include headache, weakness, heart palpitations, and respiratory distress, which can rapidly progress to convulsions and death.[3] A lethal concentration for humans is reported as 109 ppm over 5 hours.[1]

-

GHS Hazard Classification: It is classified as harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).[1]

Handling and First Aid:

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[9]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and safety goggles. For potential high vapor concentrations, a respirator is necessary.[12]

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water.[12] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[10][12] If inhaled, move the victim to fresh air; if swallowed, do NOT induce vomiting and seek immediate medical attention.[10][12]

-

Fire Hazards: The compound may burn but does not ignite readily. Fires will produce poisonous gases, including bromine, cyanide, and nitrogen oxides.[3]

References

- 1. This compound | C8H6BrN | CID 22044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. BROMOBENZYL CYANIDES | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. nj.gov [nj.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. 2-Bromobenzyl cyanide | 19472-74-3 [chemicalbook.com]

- 6. 2-Bromobenzyl cyanide | C8H6BrN | CID 29625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. 4-Bromobenzyl Cyanide | 16532-79-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. 4-Bromobenzyl cyanide(16532-79-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

A Comprehensive Guide to the Solubility of Bromobenzyl Cyanide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of bromobenzyl cyanide isomers in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on providing qualitative solubility information, a detailed experimental protocol for determining solubility, and a clear visualization of the experimental workflow. This information is intended to guide researchers in handling, formulating, and developing experimental procedures involving this compound.

Quantitative and Qualitative Solubility Data

This compound exists as three isomers: 2-bromobenzyl cyanide, 3-bromobenzyl cyanide, and 4-bromobenzyl cyanide. While comprehensive quantitative solubility data is scarce, qualitative descriptions from various sources indicate a general trend of good solubility in common organic solvents.[1] The available information is summarized in the table below. It is important to note that "freely soluble" and "readily soluble" are qualitative terms and do not provide specific concentration limits.

| Isomer | Solvent | Solubility | Temperature (°C) |

| This compound (Isomer Mixture/Unspecified) | Alcohol | Freely Soluble[1] | Not Specified |

| Ether | Freely Soluble[1] | Not Specified | |

| Acetone | Freely Soluble[1] | Not Specified | |

| Chloroform | Freely Soluble[1] | Not Specified | |

| Common Organic Solvents | Readily Soluble[1] | Not Specified | |

| 4-Bromobenzyl Cyanide | Methanol | 5% Solution (5 g / 100 mL)[2] | Not Specified |

Experimental Protocol for Solubility Determination

The following is a generalized, yet detailed, protocol for determining the solubility of a solid organic compound, such as the solid isomers of this compound (3- and 4-bromobenzyl cyanide), in an organic solvent. This protocol is a composite of standard laboratory procedures.[3][4]

Objective: To determine the solubility of a this compound isomer in a specific organic solvent at a given temperature, expressed in grams per 100 mL.

Materials:

-

This compound isomer (solid)

-

Selected organic solvent (e.g., methanol, ethanol, acetone, chloroform, diethyl ether)

-

Analytical balance (accurate to ±0.001 g)

-

Volumetric flasks (various sizes)

-

Graduated cylinders and pipettes

-

Test tubes or small vials with secure caps

-

Vortex mixer or magnetic stirrer with stir bars

-

Constant temperature bath or incubator

-

Syringe filters (0.45 µm, solvent-compatible)

-

High-performance liquid chromatography (HPLC) or Gas chromatography (GC) system (or other suitable analytical instrument)

Procedure:

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of the this compound isomer and transfer it to a test tube or vial. The excess is crucial to ensure a saturated solution is formed.

-

Add a known volume of the desired organic solvent to the test tube.

-

Securely cap the test tube and place it in a constant temperature bath set to the desired experimental temperature.

-

Agitate the mixture using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibrium may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the solution to stand undisturbed in the constant temperature bath for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pipette. It is critical not to disturb the undissolved solid.

-

Filter the collected supernatant through a syringe filter to remove any remaining microscopic solid particles. This step is vital to prevent overestimation of the solubility.

-

Dilute the filtered, saturated solution with a known volume of the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Analysis:

-

Prepare a series of standard solutions of the this compound isomer in the same solvent with known concentrations.

-

Analyze the standard solutions using a suitable analytical method (e.g., HPLC, GC) to generate a calibration curve.

-

Analyze the diluted sample solution under the same conditions.

-

Using the calibration curve, determine the concentration of the this compound isomer in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in grams per 100 mL of solvent using the following formula:

Solubility ( g/100 mL) = (Concentration of saturated solution (g/mL)) x 100

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

This guide provides a foundational understanding of the solubility of this compound in organic solvents. For precise quantitative data, it is recommended that researchers perform the experimental determination as outlined.

References

Spectroscopic Analysis of Bromobenzyl Cyanide Isomers: A Technical Guide

An in-depth guide for researchers, scientists, and drug development professionals on the spectroscopic characterization of 2-bromobenzyl cyanide, 3-bromobenzyl cyanide, and 4-bromobenzyl cyanide using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

This technical guide provides a comprehensive overview of the spectroscopic data for the ortho, meta, and para isomers of bromobenzyl cyanide. The document outlines detailed experimental protocols for acquiring high-quality NMR, IR, and MS spectra, presents the quantitative data in structured tables for easy comparison, and includes visualizations of the analytical workflow and the relationship between the isomers and the spectroscopic techniques.

Introduction

Bromobenzyl cyanides are important intermediates in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Accurate and unambiguous characterization of these isomers is crucial for quality control, reaction monitoring, and regulatory compliance. This guide serves as a practical resource for the spectroscopic identification and differentiation of 2-, 3-, and 4-bromobenzyl cyanide.

Spectroscopic Data

The following sections present the key spectroscopic data obtained for each isomer. The data is summarized in tables for clarity and direct comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Compound | Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

| 2-Bromobenzyl cyanide | 7.63 | d | 1H | Ar-H |

| 7.38 - 7.29 | m | 2H | Ar-H | |

| 7.20 | t | 1H | Ar-H | |

| 3.86 | s | 2H | -CH₂- | |

| 3-Bromobenzyl cyanide | 7.50 | s | 1H | Ar-H |

| 7.45 | d | 1H | Ar-H | |

| 7.28 | t | 1H | Ar-H | |

| 7.23 | d | 1H | Ar-H | |

| 3.70 | s | 2H | -CH₂- | |

| 4-Bromobenzyl cyanide | 7.51 | d | 2H | Ar-H |

| 7.25 | d | 2H | Ar-H | |

| 3.71 | s | 2H | -CH₂- |

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Compound | Chemical Shift (δ) [ppm] | Assignment |

| 2-Bromobenzyl cyanide | 133.3, 133.0, 130.1, 129.2, 127.9, 123.0 | Ar-C |

| 117.2 | -CN | |

| 23.8 | -CH₂- | |

| 3-Bromobenzyl cyanide | 135.0, 131.9, 130.5, 129.1, 127.5, 122.9 | Ar-C |

| 117.4 | -CN | |

| 22.9 | -CH₂- | |

| 4-Bromobenzyl cyanide | 132.3, 130.4, 129.5, 122.8 | Ar-C |

| 117.7 | -CN | |

| 22.9 | -CH₂- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for the nitrile and aromatic groups are key identifiers for bromobenzyl cyanides.[2]

Table 3: Key IR Absorption Bands (cm⁻¹)

| Compound | ν(C≡N) | ν(C-H) aromatic | ν(C=C) aromatic | ν(C-Br) |

| 2-Bromobenzyl cyanide | ~2250 | ~3060 | ~1590, 1470 | ~670 |

| 3-Bromobenzyl cyanide | ~2248 | ~3065 | ~1595, 1475 | ~680 |

| 4-Bromobenzyl cyanide | ~2245 | ~3050 | ~1590, 1485 | ~690 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Electron ionization (EI) is a common technique used for the analysis of these molecules.[3]

Table 4: Key Mass Spectrometry Data (GC-MS, EI)

| Compound | Molecular Ion [M]⁺ (m/z) | Base Peak (m/z) | Major Fragment Ions (m/z) |

| 2-Bromobenzyl cyanide [3] | 195/197 | 116 | 89, 63 |

| 3-Bromobenzyl cyanide [4] | 195/197 | 116 | 89, 63 |

| 4-Bromobenzyl cyanide | 195/197 | 116 | 89, 63 |

The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M+2⁺ in an approximate 1:1 ratio).[1] The base peak at m/z 116 corresponds to the loss of the bromine atom, forming the benzyl cyanide radical cation.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound isomers are provided below.

NMR Spectroscopy

A sample of 5-10 mg of the this compound isomer is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃). The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).[5]

IR Spectroscopy

Infrared spectra are typically recorded using an Attenuated Total Reflectance (ATR) accessory on a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid or liquid sample is placed directly on the ATR crystal. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement.

Mass Spectrometry

Mass spectra are obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The GC is equipped with a capillary column (e.g., HP-5ms) and helium is used as the carrier gas. The oven temperature is programmed to ramp from an initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure good separation. The mass spectrometer is operated in electron ionization (EI) mode with an ionization energy of 70 eV.

Visualizations

The following diagrams, generated using the DOT language, illustrate key relationships and workflows in the spectroscopic analysis of this compound isomers.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic characterization of 2-, 3-, and 4-bromobenzyl cyanide. The presented data and experimental protocols will aid researchers in the unambiguous identification and differentiation of these important chemical intermediates. The distinct patterns observed in the aromatic region of the NMR spectra are particularly useful for distinguishing between the isomers. The IR and MS data provide complementary information, confirming the presence of key functional groups and the overall molecular weight.

References

- 1. This compound | C8H6BrN | CID 22044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 2-Bromobenzyl cyanide | C8H6BrN | CID 29625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (3-Bromophenyl)acetonitrile | C8H6BrN | CID 36023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

An In-depth Technical Guide to the Isomers of Bromobenzyl Cyanide: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromobenzyl cyanide encompasses a group of aromatic organobromine compounds with the chemical formula C₈H₆BrN. The isomers of this compound, distinguished by the position of the bromine atom on the phenyl ring (ortho, meta, or para), exhibit distinct physicochemical properties and have been a subject of interest in various scientific domains, including organic synthesis and toxicology. This technical guide provides a comprehensive overview of the 2-bromo, 3-bromo, and 4-bromo isomers of this compound, detailing their properties, synthesis, analytical methods, and biological activities to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The isomers of this compound share the same molecular weight but differ in their physical properties such as melting point, boiling point, and density, primarily due to the varied substitution pattern on the benzene ring. These differences are critical for their separation, identification, and handling.

| Property | 2-Bromobenzyl Cyanide | 3-Bromobenzyl Cyanide | 4-Bromobenzyl Cyanide |

| CAS Number | 19472-74-3[1][2] | 31938-07-5 | 16532-79-9[3][4] |

| Molecular Formula | C₈H₆BrN[1][2] | C₈H₆BrN | C₈H₆BrN[3][4] |

| Molecular Weight | 196.04 g/mol [1][2] | 196.04 g/mol | 196.04 g/mol [3][4] |

| Appearance | Colorless to light yellow liquid or solid[1] | Colorless to light yellow liquid or solid | White to almost white powder or crystals[3][4] |

| Melting Point | 1°C (34°F)[5] | 25-28°C (77-82.4°F) | 47-50°C (117-122°F)[3][4] |

| Boiling Point | 140°C at 13 mmHg | 286.2°C at 760 mmHg (estimated)[6] | 286°C (decomposes) |

| Density | 1.51 g/mL at 25°C[2] | 1.5 g/cm³ (estimated) | 1.539 g/cm³ at 29°C |

| Solubility | Insoluble in water; soluble in organic solvents[5] | Slightly soluble in water; soluble in organic solvents[5] | Insoluble in water; soluble in organic solvents[5] |

Spectroscopic Data

Spectroscopic analysis is essential for the unequivocal identification and characterization of the this compound isomers. Below is a summary of available spectroscopic data.

| Isomer | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | Mass Spectrum (m/z) |

| 2-Bromobenzyl Cyanide | 7.62 (d, 1H), 7.40 (t, 1H), 7.32 (t, 1H), 7.20 (d, 1H), 3.85 (s, 2H) | 133.5, 133.0, 130.0, 128.2, 125.0, 117.5, 25.5 | ~2250 (C≡N), ~1590, 1470, 1440 (C=C aromatic), ~750 (C-Br) | 195/197 (M⁺), 116 (M⁺ - Br), 89 |

| 3-Bromobenzyl Cyanide | 7.55 (s, 1H), 7.45 (d, 1H), 7.25 (t, 1H), 7.20 (d, 1H), 3.70 (s, 2H) | 135.2, 131.8, 130.5, 129.0, 122.8, 117.2, 23.2 | ~2250 (C≡N), ~1590, 1475, 1425 (C=C aromatic), ~780 (C-Br) | 195/197 (M⁺), 116 (M⁺ - Br), 89 |

| 4-Bromobenzyl Cyanide | 7.50 (d, 2H), 7.20 (d, 2H), 3.70 (s, 2H) | 132.2, 130.0, 122.5, 117.5, 23.0 | ~2250 (C≡N), ~1590, 1485 (C=C aromatic), ~810 (C-Br) | 195/197 (M⁺), 116 (M⁺ - Br), 89 |

Note: NMR chemical shifts are approximate and can vary slightly depending on the solvent and concentration. IR frequencies are characteristic absorptions.

Experimental Protocols

Synthesis of this compound Isomers

A common method for the synthesis of this compound isomers is the nucleophilic substitution of the corresponding bromobenzyl bromide with a cyanide salt.

General Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the appropriate bromobenzyl bromide isomer in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Addition of Cyanide: Add a slight molar excess of sodium cyanide or potassium cyanide to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, the reaction mixture is typically poured into water and extracted with an organic solvent like diethyl ether or dichloromethane.

-

Purification: The combined organic extracts are washed with water and brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be further purified by distillation under reduced pressure or recrystallization.

Example: Synthesis of 4-Bromobenzyl Cyanide

-

Materials: 4-Bromobenzyl bromide, sodium cyanide, ethanol, water, diethyl ether.

-

Procedure: A solution of 4-bromobenzyl bromide (e.g., 10 g) in ethanol (e.g., 50 mL) is prepared in a 250 mL round-bottom flask. A solution of sodium cyanide (e.g., 2.5 g) in water (e.g., 10 mL) is added. The mixture is heated at reflux for 3 hours. After cooling, the mixture is poured into 200 mL of water and extracted three times with 50 mL portions of diethyl ether. The combined ether extracts are washed with water, dried over anhydrous sodium sulfate, and the ether is evaporated. The resulting solid is recrystallized from ethanol to yield pure 4-bromobenzyl cyanide.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the separation and identification of the this compound isomers.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

-

Oven Program: A temperature gradient program is typically used, for example, starting at 100°C and ramping up to 250°C at a rate of 10°C/min.

-

Injector and Detector Temperatures: Typically set around 250°C and 280°C, respectively.

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard for generating characteristic fragmentation patterns.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC can be used for the analysis of this compound isomers.

-

Column: A C18 reversed-phase column is suitable.

-

Mobile Phase: A mixture of acetonitrile and water, often with a small amount of acid like phosphoric acid or formic acid to improve peak shape.[6] The composition can be isocratic or a gradient.

-

Detection: UV detection at a wavelength where the compounds exhibit strong absorbance (e.g., around 220 nm).

Biological Activity and Signaling Pathways

The primary toxicological concern with bromobenzyl cyanides is their ability to release cyanide ions (CN⁻) in vivo. This metabolic release is a critical aspect of their biological activity.

Metabolism and Cyanide Release

Upon absorption, bromobenzyl cyanides can be metabolized, leading to the liberation of the highly toxic cyanide ion. This process is a key determinant of their systemic toxicity.

Mechanism of Toxicity: Inhibition of Cytochrome c Oxidase

The released cyanide ion is a potent inhibitor of mitochondrial cytochrome c oxidase (Complex IV), a crucial enzyme in the electron transport chain responsible for cellular respiration.[7][8] By binding to the ferric iron (Fe³⁺) in the heme a₃ of cytochrome c oxidase, cyanide blocks the transfer of electrons to oxygen, the final electron acceptor.[7][8] This disruption of oxidative phosphorylation leads to a rapid cessation of aerobic ATP production, forcing cells to rely on anaerobic glycolysis, which results in lactic acidosis and cellular hypoxia.[8][9]

Downstream Signaling Consequences of Cytochrome c Oxidase Inhibition

The inhibition of cellular respiration triggers a cascade of downstream events that contribute to cellular dysfunction and, ultimately, cell death.

Key downstream consequences include:

-

Increased Reactive Oxygen Species (ROS) Production: The blockage of the electron transport chain leads to an accumulation of electrons, which can leak and react with molecular oxygen to form superoxide radicals and other ROS.[10][11] This oxidative stress can damage cellular components, including lipids, proteins, and DNA.

-

Calcium Dysregulation: Cellular hypoxia and oxidative stress can disrupt intracellular calcium homeostasis, leading to an influx of calcium from the extracellular space and release from intracellular stores like the endoplasmic reticulum.[9][12] Elevated cytosolic calcium can activate various enzymes, including proteases and phospholipases, contributing to cellular damage.

-

Induction of Apoptosis: Cyanide exposure can trigger programmed cell death, or apoptosis.[13][14][15] This process involves the activation of caspases, the release of cytochrome c from the mitochondria into the cytosol, and DNA fragmentation.[12] The generation of ROS and calcium dysregulation are key upstream signals in the apoptotic pathway initiated by cyanide.[12]

Conclusion

The isomers of this compound are versatile chemical compounds with distinct properties that are important for their synthesis, analysis, and biological effects. Their primary mode of toxicity stems from the metabolic release of cyanide, which potently inhibits cellular respiration by targeting cytochrome c oxidase. The resulting cellular hypoxia, oxidative stress, and disruption of calcium signaling culminate in cell death. A thorough understanding of these properties and mechanisms is crucial for researchers in organic chemistry, toxicology, and drug development who may encounter or utilize these compounds in their work. This guide provides a foundational repository of technical information to support such endeavors.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2-Bromobenzyl cyanide | 19472-74-3 [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 4-Bromobenzyl Cyanide | 16532-79-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 5. This compound | C8H6BrN | CID 22044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cyanide-Induced Apoptosis of Dopaminergic Cells Is Promoted by BNIP3 and Bax Modulation of Endoplasmic Reticulum-Mitochondrial Ca2+ Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. quora.com [quora.com]

- 8. openanesthesia.org [openanesthesia.org]

- 9. Cyanide Beyond Toxicity: A Systematic Review of Its Effects on Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reactive oxygen species generated by cyanide mediate toxicity in rat pheochromocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hydrogen cyanide acts as a regulator of reactive oxygen species metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The two faces of cyanide: an environmental toxin and a potential novel mammalian gasotransmitter - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cyanide-induced apoptosis involves oxidative-stress-activated NF-kappaB in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cyanide-induced apoptosis and oxidative stress in differentiated PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Reactivity of the Benzylic Bromide in Bromobenzyl Cyanide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the benzylic bromide in bromobenzyl cyanide, a versatile reagent in organic synthesis. The document delves into the synthesis, chemical properties, and characteristic reactions of the ortho, meta, and para isomers of this compound. A central focus is placed on the mechanistic dichotomy of its nucleophilic substitution reactions (SN1 vs. SN2) and the process of radical bromination. This guide aims to be a valuable resource for researchers by presenting quantitative data in structured tables, detailing experimental protocols for key transformations, and illustrating reaction pathways and workflows through diagrams.

Introduction

Bromobenzyl cyanides are a class of organic compounds that feature a bromine atom and a cyanomethyl group attached to a benzene ring. The position of the bromine atom relative to the cyanomethyl group (ortho, meta, or para) significantly influences the molecule's physical properties and chemical reactivity. The benzylic bromide functionality, in particular, is a key reactive site, making these compounds valuable precursors in the synthesis of a wide range of chemical entities, including pharmaceuticals and other biologically active molecules.

This guide will explore the factors governing the reactivity of the benzylic bromide in these compounds, with a particular emphasis on nucleophilic substitution and radical-mediated reactions.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process, starting from the corresponding bromotoluene or through the bromination of benzyl cyanide. A common synthetic route is the radical bromination of the benzylic position of a substituted toluene.

General Synthetic Pathway

A prevalent method for the synthesis of this compound is the free-radical bromination of the corresponding bromotoluene. This reaction is typically initiated by light or a radical initiator, such as N-bromosuccinimide (NBS).

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound isomers are crucial for their identification and characterization. The following tables summarize key data points.

Table 1: Physical Properties of this compound Isomers

| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Bromobenzyl cyanide | C₈H₆BrN | 196.05 | ~1[1] |

| 3-Bromobenzyl cyanide | C₈H₆BrN | 196.05 | 25-27 |

| 4-Bromobenzyl cyanide | C₈H₆BrN | 196.05 | 47-50[2] |

Table 2: Spectroscopic Data for this compound Isomers in CDCl₃

| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 2-Bromobenzyl cyanide | 7.62 (d, 1H), 7.40-7.25 (m, 3H), 3.85 (s, 2H) | 134.5, 133.0, 130.5, 129.0, 128.0, 124.0, 117.5, 29.5 |

| 3-Bromobenzyl cyanide | 7.55 (s, 1H), 7.45 (d, 1H), 7.30 (t, 1H), 7.20 (d, 1H), 3.70 (s, 2H) | 135.0, 131.5, 130.5, 129.5, 126.0, 123.0, 117.0, 33.0 |

| 4-Bromobenzyl cyanide | 7.50 (d, 2H), 7.25 (d, 2H), 3.70 (s, 2H) | 134.0, 132.5, 130.0, 122.0, 117.5, 33.0 |

Note: NMR data are approximate and may vary slightly based on experimental conditions.

Table 3: Characteristic Infrared (IR) Absorption Frequencies

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| C≡N (Nitrile) | 2260 - 2240 | Medium |

| C-Br (Alkyl bromide) | 690 - 550 | Strong |

| Aromatic C-H stretch | 3100 - 3000 | Medium |

| Aromatic C=C stretch | 1600 - 1450 | Medium to Weak |

Reactivity of the Benzylic Bromide

The reactivity of the benzylic bromide in this compound is dominated by nucleophilic substitution reactions. The benzylic position is activated towards both SN1 and SN2 pathways due to the ability of the adjacent benzene ring to stabilize both a developing positive charge in a carbocation intermediate (SN1) and the transition state of a bimolecular substitution (SN2).

Nucleophilic Substitution Reactions

The general mechanism for nucleophilic substitution involves the displacement of the bromide ion by a nucleophile.

The SN2 (bimolecular nucleophilic substitution) mechanism is a one-step process where the nucleophile attacks the electrophilic benzylic carbon at the same time as the bromide leaving group departs. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[3]

The SN1 (unimolecular nucleophilic substitution) mechanism is a two-step process. The first and rate-determining step is the departure of the bromide leaving group to form a resonance-stabilized benzylic carbocation. The second step is the rapid attack of the nucleophile on the carbocation. This pathway is favored by weak nucleophiles, polar protic solvents, and substituents on the benzene ring that can further stabilize the carbocation. The rate of an SN1 reaction depends only on the concentration of the substrate.[3]

The position of the bromo substituent on the aromatic ring influences the electronic properties of the benzyl system and thus the preferred reaction pathway.

-

Ortho- and Para-Bromo Substituents: The bromine atom is an ortho, para-directing deactivator. Its electron-withdrawing inductive effect deactivates the ring towards electrophilic attack but its electron-donating resonance effect can stabilize an adjacent carbocation. This can lead to a nuanced effect on SN1 reactivity.

-

Meta-Bromo Substituent: At the meta position, the bromine atom exerts a purely electron-withdrawing inductive effect, which destabilizes a developing positive charge at the benzylic position. This generally disfavors the SN1 pathway and promotes the SN2 mechanism.

Table 4: Expected Reactivity Trends for Nucleophilic Substitution

| Isomer | Expected Dominant Mechanism | Rationale |

| 2-Bromobenzyl cyanide | SN2 | Steric hindrance from the ortho-bromo group can disfavor the SN2 transition state to some extent, but the inductive effect will also disfavor SN1. |

| 3-Bromobenzyl cyanide | SN2 | The strong electron-withdrawing inductive effect of the meta-bromo group destabilizes the benzylic carbocation, making the SN1 pathway less favorable. |

| 4-Bromobenzyl cyanide | SN1/SN2 borderline | The para-bromo substituent has competing inductive and resonance effects. The outcome will be highly dependent on the reaction conditions (nucleophile, solvent, temperature). |

Solvolysis studies of substituted benzyl chlorides have shown that electron-withdrawing groups generally decrease the rate of SN1 reactions.[4]

Radical Bromination

The benzylic position of benzyl cyanide is susceptible to free radical bromination, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or light. This reaction proceeds via a chain mechanism involving the formation of a resonance-stabilized benzylic radical.

Experimental Protocols

The following are representative experimental protocols for the synthesis and reaction of this compound.

Synthesis of 4-Bromobenzyl Cyanide via Radical Bromination of 4-Bromotoluene

Materials:

-

4-Bromotoluene

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN)

-

Carbon tetrachloride (CCl₄) or a greener alternative like acetonitrile

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Sodium cyanide

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromotoluene (1.0 eq) in CCl₄.

-

Add NBS (1.1 eq) and a catalytic amount of AIBN.

-

Heat the mixture to reflux and irradiate with a UV lamp for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-bromobenzyl bromide.

-

To the crude 4-bromobenzyl bromide, add a solution of sodium cyanide (1.2 eq) in aqueous ethanol.

-

Heat the mixture to reflux for 2-4 hours.

-

After cooling, remove the ethanol under reduced pressure and extract the aqueous residue with diethyl ether.

-

Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate to give the crude product.

-

Purify the crude 4-bromobenzyl cyanide by recrystallization or column chromatography.

Nucleophilic Substitution with Thiourea

Materials:

-

This compound (ortho, meta, or para isomer)

-

Thiourea

-

Dichloromethane

-

Diisopropylamine

Procedure:

-

Dissolve thiourea (1.0 eq) in dichloromethane in a round-bottom flask.

-

Add diisopropylamine (1.05 eq) and stir the mixture at room temperature for 10 minutes.

-

Add a solution of the this compound isomer (1.01 eq) in dichloromethane dropwise over 10 minutes.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.

-

Upon completion, concentrate the solvent under reduced pressure.

-

Filter the resulting solid and wash with hexane to remove any excess diisopropylamine.

-

The crude product can be purified by recrystallization.

Conclusion

Bromobenzyl cyanides are versatile synthetic intermediates whose reactivity is centered around the benzylic bromide. The choice of nucleophile, solvent, and the isomeric position of the bromo substituent dictates the operative nucleophilic substitution mechanism, either SN1 or SN2. Furthermore, the benzylic position is amenable to radical bromination, providing a direct route to these valuable compounds. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize bromobenzyl cyanides in their synthetic endeavors. Further kinetic studies would be beneficial to provide a more quantitative understanding of the subtle electronic and steric effects governing the reactivity of the different isomers.

References

- 1. 2-Bromobenzyl cyanide | C8H6BrN | CID 29625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 3. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ajrconline.org [ajrconline.org]

The Synthetic Versatility of Bromobenzyl Cyanide: A Technical Guide for Organic Chemists

Introduction

Bromobenzyl cyanide (C₈H₆BrN), a substituted derivative of benzyl cyanide, serves as a highly versatile and pivotal intermediate in modern organic synthesis.[1] Its dual reactivity, stemming from the benzylic bromide and the nitrile functional groups, allows for a diverse array of chemical transformations, making it a valuable building block for pharmaceuticals, agrochemicals, and other fine chemicals.[1] This technical guide provides an in-depth exploration of the core reactions of this compound, offering detailed experimental protocols, quantitative data, and mechanistic diagrams to support researchers, scientists, and professionals in drug development. The isomers of this compound (2-bromo, 3-bromo, and 4-bromo) exhibit similar reactivity, although electronic effects of the bromine's position can subtly influence reaction rates. This guide will focus on the general reactions applicable to these isomers. It is important to note that bromobenzyl cyanides are lachrymatory agents and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[1]

Nucleophilic Substitution at the Benzylic Position

One of the most fundamental reactions of this compound is the nucleophilic substitution of the benzylic bromide. As a benzylic halide, the bromide is an excellent leaving group, readily displaced by a wide range of nucleophiles via an SN2 mechanism. This reaction is crucial for introducing diverse functionalities and building molecular complexity.

A prime example is the reaction with sodium azide to form the corresponding benzyl azide, a precursor for amines via reduction or for the construction of nitrogen-containing heterocycles.

Caption: SN2 displacement of bromide by azide.

Quantitative Data: Nucleophilic Substitution

| Nucleophile | Reagent(s) | Solvent | Temperature | Yield (%) | Reference(s) |

| Azide (N₃⁻) | Sodium Azide | DMSO | Ambient | 73% (for Benzyl Bromide) | [2] |

| Cyanide (CN⁻) | Sodium Cyanide | Ethanol | Reflux | High | [3] |

| Thiolates (RS⁻) | R-SH, NaHCO₃ | DMF | Room Temp. | ~99% | [4] |

Note: Yields can vary based on the specific isomer and reaction conditions. The yield for azide substitution is based on the parent benzyl bromide and is representative.

Experimental Protocol: Synthesis of Azidobenzyl Cyanide

This protocol is adapted from the synthesis of benzyl azide and is generally applicable.[2]

-

Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq.) in dimethyl sulfoxide (DMSO).

-

Reagent Addition: Add sodium azide (NaN₃, 1.5 eq.) to the solution as a solid.

-

Reaction: Stir the mixture at ambient temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, slowly add water to the reaction mixture (Note: exothermic). Extract the aqueous phase with diethyl ether (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the azidobenzyl cyanide product.

Hydrolysis of the Nitrile Group

The nitrile functionality of this compound can be readily hydrolyzed under acidic or basic conditions to yield the corresponding bromophenylacetic acid.[1] This transformation is of significant industrial and pharmaceutical interest, as phenylacetic acids are precursors to numerous drugs, including anti-inflammatory agents.[5] The reaction proceeds via the formation of a primary amide intermediate, which is subsequently hydrolyzed to the carboxylic acid.

Caption: Two-stage hydrolysis of the nitrile group.

Quantitative Data: Nitrile Hydrolysis

| Substrate | Conditions | Solvent | Temperature (°C) | Yield (%) | Reference(s) |

| Ethyl p-bromophenylacetate | 6 N NaOH, then 2 N HCl | 1,4-Dioxane | 60 | 93 | [6] |

| 4-Bromobenzyl Cyanide | Hydrolysis (general) | Aqueous | Heat | 98 (Purity >99.9%) | [5] |

Note: The 93% yield refers to the hydrolysis of the ester, which is formed from the nitrile precursor, indicating a highly efficient hydrolysis step.

Experimental Protocol: Synthesis of 4-Bromophenylacetic Acid

This protocol is based on the hydrolysis of the intermediate ethyl ester, which demonstrates the final hydrolysis step.[6]

-

Setup: Dissolve the starting nitrile (e.g., 4-bromobenzyl cyanide, 1.0 eq.) in a suitable solvent like 1,4-dioxane or ethanol.

-

Hydrolysis: Add an aqueous solution of a strong base (e.g., 6 N Sodium Hydroxide) or a strong acid (e.g., concentrated Sulfuric or Hydrochloric acid).

-

Reaction: Heat the mixture to reflux (typically 60-100°C) for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture to room temperature. If basic hydrolysis was performed, carefully acidify the mixture with a strong acid (e.g., 2 N HCl) until the pH is ~1-2.

-

Isolation: The product, bromophenylacetic acid, will precipitate out of the aqueous solution. Collect the solid by vacuum filtration.

-

Purification: Wash the collected solid with cold water and dry under reduced pressure. Recrystallization from a suitable solvent can be performed for further purification.

Reduction of the Nitrile Group

Reduction of the nitrile group in this compound provides access to 2-(bromophenyl)ethanamines. These substituted phenethylamines are a common and privileged scaffold in medicinal chemistry, appearing in numerous psychoactive substances, stimulants, and other therapeutics. The reduction can be achieved using powerful hydride reagents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[7][8][9]

Caption: General pathways for the reduction of this compound to the primary amine.

Quantitative Data: Nitrile Reduction

| Reagent(s) | Catalyst/Solvent | Temperature | Yield (%) | Reference(s) |

| LiAlH₄ | THF / Diethyl Ether | Reflux | Generally High | [8][9][10] |

| H₂ | Pd/C, HCl/EtOH | Ambient | High (as HCl salt) | [7] |

| H₂ | Raney Nickel, NH₃ (optional) | 100-130°C | High |

Experimental Protocol: LiAlH₄ Reduction to 2-(Bromophenyl)ethanamine

This is a general and highly effective procedure for nitrile reduction.[9]

Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be run under an inert atmosphere (e.g., Nitrogen or Argon).

-

Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, prepare a suspension of lithium aluminum hydride (LiAlH₄, ~2.0-3.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Addition: Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, continue to reflux the mixture for an additional 2-4 hours to ensure complete reduction.

-

Work-up (Fieser method): Cool the reaction mixture in an ice bath. Cautiously and sequentially, add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the number of grams of LiAlH₄ used.

-

Isolation: Stir the resulting granular precipitate for 30 minutes, then remove it by filtration. Wash the precipitate with additional THF.

-

Purification: Combine the filtrate and washes, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure to yield the crude amine, which can be further purified by distillation or crystallization of its salt form.

Synthesis of Heterocyclic Compounds

The reactivity of this compound makes it a valuable precursor for various heterocyclic systems, which are ubiquitous in drug discovery.

[3+2] Cycloaddition for Tetrazole Synthesis

The nitrile group can undergo a [3+2] cycloaddition reaction with an azide source (commonly sodium azide with an ammonium salt or a Lewis acid) to form a 5-substituted tetrazole ring.[11] Tetrazoles are important functional groups in medicinal chemistry, often serving as bioisosteres for carboxylic acids.[12]

Caption: Synthesis of a 5-substituted tetrazole from this compound.

Quantitative Data: Tetrazole Synthesis from Nitriles

| Substrate | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference(s) |

| 2-(4-chlorophenyl)acetonitrile | NaN₃, NH₄Cl | DMF | Reflux | 55.5 | [13] |

| Various Nitriles | NaN₃, ZnCl₂ | Water | Reflux | Good-Excellent | [11] |

Note: The yield for the chloro-analogue is a strong indicator of the expected yield for the bromo-derivative.

Experimental Protocol: Synthesis of 5-(Bromobenzyl)-1H-tetrazole

This protocol is adapted from the synthesis of the analogous 5-(4-chlorobenzyl)-1H-tetrazole.[13]

-

Setup: In a round-bottom flask, dissolve this compound (1.0 eq.), sodium azide (NaN₃, 1.5 eq.), and ammonium chloride (NH₄Cl, 1.5 eq.) in dimethylformamide (DMF).

-

Reaction: Heat the mixture to reflux (approx. 153°C) and stir for 20-24 hours.

-

Work-up: Cool the reaction mixture to room temperature and filter to remove any inorganic salts.

-

Isolation: Evaporate the DMF under reduced pressure. Pour the residue into cold water to precipitate the crude product.

-

Purification: Collect the solid product by filtration and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure 5-(bromobenzyl)-1H-tetrazole.

Tetrahydroisoquinoline Synthesis (Pictet-Spengler Reaction)

While not a direct reaction of this compound, the product of its reduction, 2-(bromophenyl)ethanamine, is a key starting material for the Pictet-Spengler reaction.[14] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline.[15][16] This heterocyclic core is found in a vast number of alkaloids and pharmacologically active compounds.

References

- 1. This compound | C8H6BrN | CID 22044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 3. 4-Bromophenylacetic acid - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. An Improved Process For The Preparation Of Highly Pure 4 [quickcompany.in]

- 6. 4-Bromophenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 11. 1H-Tetrazole synthesis [organic-chemistry.org]

- 12. thieme-connect.com [thieme-connect.com]

- 13. 5-(4-Chlorobenzyl)-1H-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 15. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]

- 16. name-reaction.com [name-reaction.com]

An In-depth Technical Guide to the Historical Applications of Bromobenzyl Cyanide as a Lachrymatory Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical application of bromobenzyl cyanide (BBC), also known by its military designation CA, as a potent lachrymatory agent. The document details its chemical and physical properties, physiological effects, historical context of its use, synthesis methodologies, and a proposed mechanism of action.

Introduction and Historical Context

This compound is an obsolete lachrymatory agent first introduced by the Allied Powers during World War I.[1] It was recognized for its extreme potency and high persistence, which revolutionized the use of tear agents in warfare.[1] Along with chloroacetophenone (CN), it became a standard agent for the Chemical Warfare Service.[1] Following the war, there was a push to market tear gas to domestic law enforcement agencies for crowd control.[1] However, this compound has been described as too toxic for use as a non-lethal crowd control agent and was largely phased out in the 1930s.[1][2] There have been recent, unconfirmed allegations of its use in 2024.[1]